N-(2-benzoyl-4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
N-(2-benzoyl-4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, including the formation of the benzamide core, bromination, and sulfonylation. Common reagents used in these reactions include benzoyl chloride, bromine, and sulfonyl chlorides. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Can involve nucleophilic or electrophilic substitution reactions, often using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions, alkyl halides in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
- N-(4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
- N-(2-benzoyl-4-bromophenyl)-4-(piperidin-1-yl)sulfonyl)benzamide
Uniqueness
N-(2-benzoyl-4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the sulfonyl group can significantly affect the compound’s properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27BrN2O4S/c1-18-14-19(2)17-30(16-18)35(33,34)23-11-8-21(9-12-23)27(32)29-25-13-10-22(28)15-24(25)26(31)20-6-4-3-5-7-20/h3-13,15,18-19H,14,16-17H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWOUMCYOYBSMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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